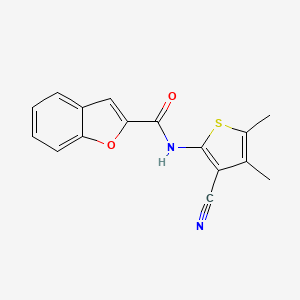![molecular formula C17H26ClNO2 B4403001 1-{3-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4403001.png)
1-{3-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride
Vue d'ensemble
Description
1-{3-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride, commonly known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s and was initially used for medicinal purposes as an antidepressant and anxiolytic. However, due to its potent stimulant properties, it has been abused as a recreational drug, leading to its classification as a Schedule I controlled substance in the United States.
Mécanisme D'action
MDPV binds to the transporters that are responsible for the reuptake of dopamine, norepinephrine, and serotonin, leading to their accumulation in the synaptic cleft. This results in an increase in the levels of these neurotransmitters, leading to a stimulant effect on the central nervous system. MDPV has been shown to have a higher affinity for the dopamine transporter than other psychostimulants, which may contribute to its increased potency and addictive potential.
Biochemical and Physiological Effects:
MDPV has been shown to produce a range of physiological and biochemical effects, including increased heart rate, blood pressure, body temperature, and respiration rate. It also produces a range of subjective effects, including euphoria, increased energy, alertness, and sociability. However, it can also produce negative effects such as anxiety, paranoia, agitation, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
MDPV has been used as a research tool to investigate the mechanisms of action of psychostimulants and their effects on the brain. It has been shown to produce a range of effects that are similar to other psychostimulants, making it a useful tool for comparative studies. However, due to its potent effects and potential for abuse, it must be used with caution and in compliance with ethical guidelines.
Orientations Futures
There are several areas of research that could be explored in the future with regards to MDPV. These include:
1. Investigating the long-term effects of MDPV on the brain and behavior.
2. Developing novel treatments for addiction and withdrawal from MDPV and other psychostimulants.
3. Investigating the effects of MDPV on different brain regions and circuits.
4. Exploring the potential therapeutic uses of MDPV and other psychostimulants.
5. Investigating the genetic and environmental factors that contribute to the risk of addiction and other negative effects of MDPV and other psychostimulants.
In conclusion, MDPV is a synthetic cathinone that has been extensively studied for its pharmacological effects and has been used as a research tool in neuroscience, pharmacology, and toxicology. It acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. While it has several advantages as a research tool, it must be used with caution due to its potent effects and potential for abuse. There are several areas of research that could be explored in the future to further our understanding of MDPV and other psychostimulants.
Applications De Recherche Scientifique
MDPV has been extensively studied for its pharmacological effects and has been used as a research tool in neuroscience, pharmacology, and toxicology. It has been shown to act as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other psychostimulants such as cocaine and amphetamines.
Propriétés
IUPAC Name |
1-[3-[3-(3-methylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-14-6-4-9-18(13-14)10-5-11-20-17-8-3-7-16(12-17)15(2)19;/h3,7-8,12,14H,4-6,9-11,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMJTSQZWMBLLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCOC2=CC=CC(=C2)C(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-(4-biphenylyloxy)ethyl]morpholine hydrochloride](/img/structure/B4402948.png)
![N-(3-{[(3-fluorophenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide](/img/structure/B4402956.png)


![3,5-bis[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B4402967.png)
![1-[3-(2-benzylphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4402973.png)
![(2-{2-[2-(8-quinolinyloxy)ethoxy]ethoxy}phenyl)methanol](/img/structure/B4402984.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B4402987.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4402993.png)

![2-[2-(8-quinolinyloxy)ethoxy]benzonitrile](/img/structure/B4403021.png)
